2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole sulfanyl acetamide class, characterized by a triazole ring substituted with an amino group and a butyl chain at positions 4 and 5, respectively. The sulfanyl (-S-) linker connects the triazole core to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₅H₂₀N₆O₂S, with a molecular weight of 372.43 g/mol.
Properties
IUPAC Name |
2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-3-4-5-13-18-19-15(20(13)16)23-10-14(21)17-11-6-8-12(22-2)9-7-11/h6-9H,3-5,10,16H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNBCZQJTZQJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4-Amino-5-Butyl-4H-1,2,4-Triazole-3-Thiol Intermediate
The triazole core is synthesized via cyclization of butyl-substituted thiosemicarbazide under acidic conditions. A typical protocol involves:
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Reacting butyl isothiocyanate with hydrazine hydrate to form 1-butylthiosemicarbazide .
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Cyclizing the intermediate with formic acid at 100°C for 6 hours to yield 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Solvent | Formic acid |
| Reaction Time | 6 hours |
| Yield | 68–72% |
Sulfanyl Group Introduction and Acetamide Coupling
The sulfanyl-acetamide moiety is introduced via nucleophilic substitution:
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Chloroacetylation : Treating 4-methoxyphenylamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms N-(4-methoxyphenyl)chloroacetamide .
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Thiol Coupling : Reacting the triazole-3-thiol intermediate with the chloroacetamide derivative in ethanol, using triethylamine (TEA) as a base, yields the final product.
Optimized Coupling Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine (2 eqv) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Optimization of Reaction Conditions
Solvent and Base Selection
Ethanol outperforms DCM or DMF in coupling reactions due to enhanced solubility of intermediates and reduced side reactions. Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) for its superior nucleophilicity and ease of removal.
Comparative Solvent Study:
| Solvent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Ethanol | 78 | 98 | <5% disulfide |
| DCM | 65 | 92 | 15% oxidation |
| DMF | 70 | 95 | 10% decomposition |
Temperature and Time Dependence
Prolonged reflux (>15 hours) degrades the triazole core, while shorter durations (<10 hours) result in incomplete coupling. A 12-hour reaction at 78°C balances yield and purity.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:
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Automated Feed Systems : Precise control of reagent stoichiometry minimizes waste.
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In-Line Purification : Liquid-liquid extraction and crystallization units integrated into the flow system improve throughput.
Pilot-Scale Performance Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 50 kg | 200 kg |
| Purity | 97% | 99% |
| Cost per kg | $1,200 | $800 |
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC Conditions:
| Column | C18 (250 × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile/Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 minutes |
| Purity | ≥98% |
Challenges and Troubleshooting
Common Synthesis Issues
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Low Coupling Yield : Caused by moisture-sensitive intermediates. Solution: Use anhydrous solvents and inert atmospheres.
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Disulfide Formation : Mitigated by adding antioxidants like ascorbic acid.
Stability of Intermediates
The triazole-3-thiol intermediate is prone to oxidation. Storage under nitrogen at –20°C extends shelf life to 6 months.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. The compound has shown effectiveness against various fungal strains, making it a candidate for developing new antifungal agents. For instance, studies have demonstrated that modifications in the triazole ring can enhance antifungal activity by altering the binding affinity to fungal enzymes .
Anticancer Properties
The triazole moiety has been linked to anticancer activity due to its ability to inhibit specific enzymes involved in tumor growth. A study highlighted the synthesis of similar triazole compounds that displayed cytotoxic effects on cancer cell lines, suggesting that 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide could be explored for its potential as an anticancer drug .
Agricultural Applications
Pesticidal Activity
Triazole compounds are known for their use in agricultural pesticides. The compound has been evaluated for its efficacy against various pests and pathogens affecting crops. Studies have shown that compounds with a similar structure can disrupt the metabolic pathways of pests, leading to their control . The incorporation of this compound into pesticide formulations could enhance their effectiveness and reduce environmental impact.
Plant Growth Regulation
Some triazole derivatives have been identified as plant growth regulators. They can influence plant growth by modulating hormone levels or enhancing resistance to stress conditions. The application of this compound may provide benefits in crop yield and resilience against adverse environmental conditions .
Material Science
Polymer Chemistry
The unique properties of the triazole ring make it suitable for incorporation into polymer matrices. Research has explored the synthesis of polymer composites using triazole derivatives to improve thermal stability and mechanical properties. The addition of this compound could lead to innovations in material science applications such as coatings and adhesives .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Substituent Effects on Bioactivity :
- Position 5 of Triazole : Bulky substituents (e.g., pyridinyl in VUAA-1, trimethoxyphenyl in ) enhance target selectivity but may reduce solubility. The target compound’s butyl group balances lipophilicity and steric effects .
- Acetamide Aryl Groups : Electron-withdrawing groups (e.g., bromo in , nitro in ) improve antimicrobial activity, while methoxy (as in the target compound) may favor CNS permeability .
Enzyme Inhibition: Piperidine-linked triazoles (e.g., 7a in ) exhibit strong BSA binding, implying the target compound’s methoxyphenyl group could similarly interact with serum proteins.
Structural Weaknesses: Solubility Issues: Compounds with hydrophobic substituents (e.g., cyclohexyl in ) often face poor aqueous solubility. The target compound’s methoxy group may mitigate this. Metabolic Stability: Sulfanyl acetamides with electron-rich aryl groups (e.g., phenoxy in ) are prone to oxidative metabolism, necessitating prodrug strategies.
Biological Activity
The compound 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its interactions with biological targets, cytotoxic effects, and possible therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cells, suggesting that modifications in the triazole ring can enhance anticancer properties .
Table 1: Cytotoxic Effects of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| Compound C | HT29 | < Doxorubicin |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole-based compounds have demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is often linked to enhanced antibacterial activity .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Weak to Moderate |
3. Enzyme Inhibition
Inhibition studies have shown that triazole derivatives can act as potent inhibitors of various enzymes, including acetylcholinesterase (AChE). This suggests potential applications in treating neurological disorders such as Alzheimer's disease .
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase | High |
| Urease | Moderate |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of the triazole ring and specific substituents on the phenyl group significantly influence biological activity. For instance, electron-donating groups like methoxy enhance cytotoxicity and antimicrobial effects .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies utilized MTT assays for cytotoxicity and disk diffusion methods for antimicrobial testing.
Example Findings:
- Case Study A : A derivative with a methyl group at the para position exhibited a significant increase in cytotoxicity against A-431 cells compared to its parent compound.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide?
Methodological Answer: The synthesis typically involves coupling reactions between triazole-thiol derivatives and substituted acetamide precursors. For example, thiol-containing triazole intermediates can be generated via cyclization of thiosemicarbazides under acidic conditions, followed by nucleophilic substitution with bromoacetamide derivatives. Key steps include:
- Cyclization : Use hydrazine hydrate and carbon disulfide to form the 1,2,4-triazole ring .
- Sulfanyl Group Introduction : React the triazole intermediate with a bromoacetamide derivative (e.g., N-(4-methoxyphenyl)acetamide) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate SN2 substitution .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity.
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the triazole ring (δ ~8.5 ppm for triazole protons) and the methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazole-acetamide derivatives .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Modify the triazole’s amino and butyl groups to assess their impact on target binding. For example, replacing the butyl group with a cyclohexyl moiety (as in related triazoles) may enhance lipophilicity and membrane permeability .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., cancer cell lines for cytotoxicity). Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and guide synthetic modifications .
Q. How should researchers resolve contradictions in reported biological activity data for similar triazole-acetamide derivatives?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, incubation times) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, conflicting results in antimicrobial activity may arise from differences in bacterial strains or compound solubility .
- Mechanistic Studies : Use knock-out models or enzyme-linked assays to confirm the compound’s direct vs. indirect effects .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Formulation Optimization : Use nanoemulsions or liposomes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve absorption, followed by enzymatic cleavage in vivo .
- Pharmacokinetic Profiling : Conduct ADME studies in rodent models to assess absorption, metabolism, and half-life. Monitor plasma concentrations via LC-MS/MS .
Q. How can computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- In Silico Tools : Use SwissADME or PubChem’s computational modules to predict logP, solubility, and permeability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess passive diffusion .
Q. What experimental designs are suitable for evaluating the compound’s environmental toxicity?
Methodological Answer:
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .
- Degradation Studies : Expose the compound to UV light or microbial consortia to assess persistence. Monitor degradation products via GC-MS .
- QSAR Models : Corlate structural features (e.g., logP, polar surface area) with toxicity endpoints to predict environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
